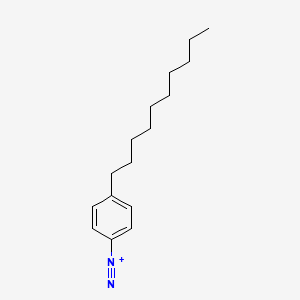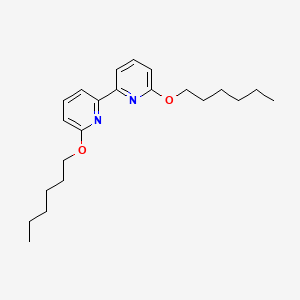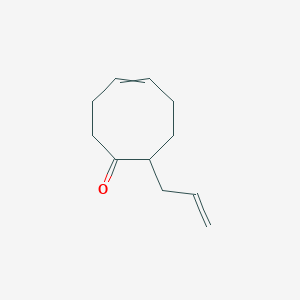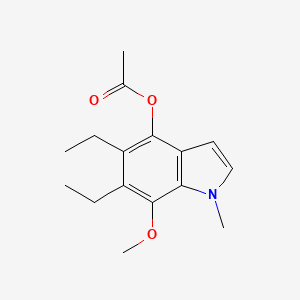
4-Decylbenzene-1-diazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Decylbenzene-1-diazonium is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The specific structure of this compound includes a decyl chain (C₁₀H₂₁) attached to the benzene ring, making it a long-chain alkyl-substituted diazonium salt. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in surface modification applications.
Vorbereitungsmethoden
The synthesis of 4-Decylbenzene-1-diazonium typically involves the diazotization of 4-decylaniline. The process can be summarized as follows:
-
Diazotization Reaction: : 4-Decylaniline is dissolved in an acidic medium, usually hydrochloric acid (HCl). Sodium nitrite (NaNO₂) is then added to the solution at low temperatures (0-5°C). The reaction proceeds as follows: [ \text{C₁₀H₂₁-C₆H₄-NH₂} + \text{NaNO₂} + \text{HCl} \rightarrow \text{C₁₀H₂₁-C₆H₄-N₂⁺Cl⁻} + \text{NaCl} + \text{H₂O} ] This reaction forms the diazonium salt, this compound chloride.
-
Industrial Production: : On an industrial scale, the process is similar but optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the diazonium salt. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
4-Decylbenzene-1-diazonium undergoes various chemical reactions, including:
-
Substitution Reactions: : Diazonium salts are known for their ability to undergo substitution reactions, where the diazonium group is replaced by other functional groups. Common reagents include:
Copper(I) chloride (CuCl): Forms 4-decylchlorobenzene.
Copper(I) bromide (CuBr): Forms 4-decylbromobenzene.
Potassium iodide (KI): Forms 4-decyl-iodobenzene.
Water (H₂O): Forms 4-decylphenol.
-
Coupling Reactions: : Diazonium salts can react with phenols or aromatic amines to form azo compounds. For example, coupling with phenol forms 4-decylazobenzene.
-
Reduction Reactions: : The diazonium group can be reduced to form the corresponding amine. Common reducing agents include sodium borohydride (NaBH₄).
Wissenschaftliche Forschungsanwendungen
4-Decylbenzene-1-diazonium has several applications in scientific research:
Surface Modification: It is used to modify the surface properties of materials, such as gold nanostructures, by forming a covalent bond with the surface.
Polymer Chemistry: It is employed in the polymerization of reactive monomers, enhancing the properties of the resulting polymers.
Biomedical Applications: Diazonium salts, including this compound, are used in the development of biosensors and drug delivery systems.
Wirkmechanismus
The mechanism of action of 4-Decylbenzene-1-diazonium involves the formation of a diazonium ion, which is highly reactive and can participate in various chemical reactions. The diazonium ion can undergo substitution, coupling, or reduction reactions, depending on the reagents and conditions used. The molecular targets and pathways involved include the formation of covalent bonds with surfaces or other molecules, leading to the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
4-Decylbenzene-1-diazonium can be compared with other diazonium salts, such as:
Benzene-diazonium chloride: Lacks the long alkyl chain, making it less hydrophobic.
4-Fluorobenzenediazonium tetrafluoroborate: Contains a fluorine substituent, which affects its reactivity and applications.
4-Carboxybenzene-diazonium tetrafluoroborate: Contains a carboxyl group, making it more suitable for bioconjugation.
The uniqueness of this compound lies in its long alkyl chain, which imparts hydrophobic properties and influences its reactivity and applications in surface modification and polymer chemistry.
Eigenschaften
CAS-Nummer |
98293-98-2 |
|---|---|
Molekularformel |
C16H25N2+ |
Molekulargewicht |
245.38 g/mol |
IUPAC-Name |
4-decylbenzenediazonium |
InChI |
InChI=1S/C16H25N2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(18-17)14-12-15/h11-14H,2-10H2,1H3/q+1 |
InChI-Schlüssel |
OPVHXFAXGLDAOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC=C(C=C1)[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(3,4-dimethoxyphenyl)-N-[2-(2-hydroxyphenyl)ethyl]propanamide](/img/structure/B14338912.png)




![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)



![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)

